molecular formula C20H34O4 B161881 エベラクトンA CAS No. 76808-16-7

エベラクトンA

カタログ番号: B161881
CAS番号: 76808-16-7
分子量: 338.5 g/mol
InChIキー: WOISDAHQBUYEAF-QIQXJRRPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Ebelactone A is known to inhibit several enzymes, including esterases, lipases, cutinases, homoserine transacetylase, and cathepsin A . These enzymes play crucial roles in various biological processes, such as lipid metabolism and protein degradation. By inhibiting these enzymes, Ebelactone A can modulate these processes and exert its biological effects .

Mode of Action

The exact mode of action of Ebelactone A remains partially elusive. It is believed to operate through the modulation of enzymes and proteins . Particularly, Ebelactone A hinders the activity of cyclooxygenase-2 (COX-2), while activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor .

Biochemical Pathways

Ebelactone A affects several biochemical pathways due to its wide range of enzyme targets. For instance, by inhibiting esterases and lipases, it can impact lipid metabolism. Additionally, by inhibiting homoserine transacetylase, it can affect the biosynthesis of methionine, an essential amino acid . Furthermore, by modulating the mTOR pathway, it can influence cell growth and proliferation .

Result of Action

The molecular and cellular effects of Ebelactone A’s action are diverse due to its broad range of targets. For example, by inhibiting esterases and lipases, it can alter lipid metabolism at the molecular level, potentially leading to changes in cell function and structure . By modulating the mTOR pathway, it can influence cell growth and proliferation .

準備方法

Synthetic Routes and Reaction Conditions: Ebelactone A can be synthesized through a series of chemical reactions involving the cyclization of a polyketide precursor. The biosynthesis involves the attack of a beta-hydroxy group onto the carbonyl moiety of an acyclic precursor, leading to the formation of the beta-lactone ring . The reaction of ebelactone A with N-acetylcysteamine gives the beta-hydroxyacyl thioester, which cyclizes quantitatively to give ebelactone A in aqueous ethanol .

Industrial Production Methods: Ebelactone A is produced industrially by cultivating Streptomyces aburaviensis ATCC 31860 under aerobic conditions. The fermentation process involves the use of specific culture media and conditions to optimize the yield of ebelactone A .

化学反応の分析

Types of Reactions: Ebelactone A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

類似化合物との比較

Ebelactone A is similar to other beta-lactones such as hymeglusin and lipstatin . it is unique in its specific inhibitory activity against a wide range of enzymes and its ability to modulate the mTOR pathway . Other similar compounds include:

Ebelactone A stands out due to its broad spectrum of enzyme inhibition and its potential therapeutic applications in various fields of research.

生物活性

Ebelactone A is a polyketide compound produced by the actinomycete Streptomyces aburaviensis. This compound has garnered significant interest due to its diverse biological activities, particularly its role as an inhibitor of various enzymes and its potential therapeutic applications. This article delves into the biosynthesis, mechanisms of action, and biological activities of ebelactone A, supported by research findings and case studies.

1. Biosynthesis of Ebelactone A

The biosynthesis of ebelactone A involves a complex pathway that has been elucidated through isotopic labeling studies. The key steps include:

  • Precursor Incorporation : Ebelactone A is synthesized from propionate and acetate precursors. Isotopic labeling with sodium [1-^13C, ^18O_2] propionate has demonstrated that the β-lactone ring formation occurs through the attack of a β-hydroxy group on the carbonyl moiety of an acyclic precursor .
  • Polyketide Synthase (PKS) Gene Cluster : The gene cluster responsible for the biosynthesis of ebelactone A has been identified. Notably, this PKS lacks a terminal thioesterase domain, suggesting that cyclization occurs on the PKS surface rather than through a traditional thioesterase mechanism .

Ebelactone A exhibits its biological activity primarily through enzyme inhibition. Key mechanisms include:

  • Inhibition of Esterases and Lipases : Ebelactone A is known to inhibit various esterases and lipases, which are crucial in lipid metabolism. This activity positions it as a potential therapeutic agent for metabolic disorders .
  • Antimicrobial Properties : Research has shown that ebelactone A can inactivate homoserine transacetylase (HTA) from Haemophilus influenzae. This covalent modification was confirmed via mass spectrometry, indicating its potential as an antimicrobial agent .

3. Biological Activities

Ebelactone A's biological activities extend across various domains:

  • Enzyme Inhibition : It has been reported to inhibit:
    • Homoserine transacetylase (HTA) : Covalent modification leads to enzyme inactivation, making it a candidate for developing new antimicrobial agents .
    • Cathepsin A : Ebelactone B, a derivative, has shown significant effects in suppressing platelet aggregation in hypertensive models by inhibiting cathepsin A-like activity .
  • Modulation of Signaling Pathways : Ebelactone A has been implicated in modulating the mTOR pathway, which is essential for cell growth and metabolism .

4. Case Studies and Research Findings

Several studies have highlighted the biological significance of ebelactone A:

  • Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial efficacy against various strains including E. coli and Candida albicans. The minimal inhibitory concentrations (MICs) ranged from 0.12 to 128 μg/ml, demonstrating its potent antimicrobial properties .
  • In Vivo Studies : In renovascular hypertensive rats, ebelactone B was administered to evaluate its effects on platelet aggregation. Results indicated a significant reduction in collagen-induced aggregation without affecting blood pressure, suggesting a targeted mechanism of action .

5. Summary Table of Biological Activities

Activity TypeTarget Enzyme/PathwayEffect/Outcome
Esterase InhibitionVarious esterasesInhibition of lipid metabolism
Antimicrobial ActivityHTA from H. influenzaeCovalent modification leading to enzyme inactivation
Platelet AggregationCathepsin ASuppression of aggregation in hypertensive models
mTOR Pathway ModulationmTOR pathwayPotential influence on cell growth and metabolism

特性

CAS番号

76808-16-7

分子式

C20H34O4

分子量

338.5 g/mol

IUPAC名

(3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one

InChI

InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+/t12-,13-,14+,15+,16+,17-,19+/m1/s1

InChIキー

WOISDAHQBUYEAF-QIQXJRRPSA-N

SMILES

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O

異性体SMILES

CC[C@@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C[C@H](C)[C@H]1[C@@H](C(=O)O1)C)O

正規SMILES

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O

同義語

3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-6-tetradecenoic 1,3-lactone
ebelactone A

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ebelactone a
Reactant of Route 2
Ebelactone a
Reactant of Route 3
Ebelactone a
Reactant of Route 4
Ebelactone a
Reactant of Route 5
Ebelactone a
Reactant of Route 6
Ebelactone a
Customer
Q & A

Q1: What is the molecular formula and weight of Ebelactone A?

A1: Ebelactone A is characterized by the molecular formula C20H34O4 and possesses a molecular weight of 338.48 g/mol. [, ]

Q2: What spectroscopic data is available for Ebelactone A?

A2: The structure of Ebelactone A has been elucidated through various spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide valuable information about the connectivity and arrangement of atoms within the molecule, confirming its identity and purity. []

Q3: What is the primary biological target of Ebelactone A?

A3: Ebelactone A is recognized as a potent inhibitor of lipases, enzymes responsible for the hydrolysis of fats (lipids). [, , , , ]

Q4: How does Ebelactone A interact with its target lipase?

A4: While the specific binding interactions haven't been fully elucidated, Ebelactone A, being a β-lactone, likely interacts with the active site serine residue of lipases, forming a stable acyl-enzyme intermediate. This covalent modification effectively blocks the enzyme's catalytic activity. [, ]

Q5: What are the downstream effects of Ebelactone A inhibiting lipases?

A5: Inhibition of lipases by Ebelactone A can have several downstream effects, particularly in biological contexts where lipase activity is crucial:

  • Reduced fat absorption: Ebelactone A effectively inhibits intestinal fat absorption by targeting pancreatic lipase, the key enzyme for dietary triglyceride breakdown. []
  • Impact on fungal pathogenicity: Ebelactone A can disrupt the infection process of certain plant pathogenic fungi by inhibiting their secreted lipases, which are essential for penetrating the host cuticle. [, , ]
  • Modulation of cellular signaling: By inhibiting specific cellular lipases, Ebelactone A can potentially influence cellular signaling pathways involving lipid mediators. For instance, it has been shown to inhibit prenylated methylated protein methyl esterase, an enzyme involved in the post-translational modification of signaling proteins. []

Q6: How do structural modifications of Ebelactone A influence its activity?

A6: While the provided research primarily focuses on Ebelactone A, comparative studies with other β-lactone inhibitors like belactins suggest that structural modifications can significantly impact target selectivity. For example, belactins exhibit a higher specificity towards carboxypeptidase Y compared to Ebelactone A, indicating the influence of substituents on the β-lactone ring. []

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of Ebelactone A?

A7: The current literature primarily focuses on the in vitro activity and limited in vivo studies of Ebelactone A, with minimal information available on its ADME profile. Further investigations are needed to comprehensively understand its pharmacokinetic properties.

Q8: What in vitro assays have been used to study the activity of Ebelactone A?

A8: Several in vitro assays have been employed to investigate the inhibitory activity of Ebelactone A, including:

  • Enzyme assays: Direct measurement of lipase activity in the presence of Ebelactone A, utilizing various substrates like p-nitrophenyl esters or fluorescently labeled lipids. [, , ]
  • Cell-based assays: Assessing the impact of Ebelactone A on cellular processes that rely on lipase activity, such as fat absorption or fungal infection. [, , , ]

Q9: Have there been any in vivo studies investigating the effects of Ebelactone A?

A9: Limited in vivo studies have been conducted with Ebelactone A, primarily in rodent models, demonstrating its ability to reduce intestinal fat absorption and influence blood lipid levels. Further research is needed to fully explore its therapeutic potential. [, ]

Q10: Is there any information available regarding the toxicity profile of Ebelactone A?

A10: The toxicological profile of Ebelactone A requires further investigation. While some studies suggest potential therapeutic applications, comprehensive safety assessments are crucial before considering its use in humans.

Q11: What are the potential therapeutic applications of Ebelactone A?

A11: Based on its known mechanism of action, Ebelactone A holds promise for applications such as:

  • Obesity and metabolic disorders: Its ability to inhibit intestinal fat absorption makes it a potential candidate for managing obesity and related metabolic conditions. [, ]
  • Antifungal agents: Ebelactone A's ability to disrupt the infection process of certain plant pathogenic fungi suggests its potential as a novel antifungal agent. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。